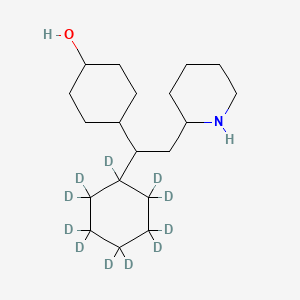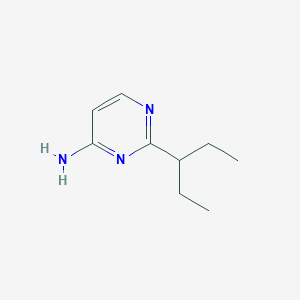
Tetrachloroguaiacol-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloroguaiacol-13C6 is a stable isotope-labeled compound with the molecular formula 13C6 C7H4Cl4O2 and a molecular weight of 267.873 g/mol . It is a derivative of tetrachloroguaiacol, where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrachloroguaiacol-13C6 can be synthesized through the chlorination of guaiacol, followed by isotopic labeling. The general synthetic route involves the following steps:
Chlorination of Guaiacol: Guaiacol is chlorinated using chlorine gas in the presence of a catalyst to produce tetrachloroguaiacol.
Isotopic Labeling: The tetrachloroguaiacol is then subjected to isotopic exchange reactions to replace the carbon atoms in the benzene ring with carbon-13 isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas and ensure the efficient incorporation of carbon-13 isotopes. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrachloroguaiacol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated guaiacol derivatives.
Substitution: Various substituted guaiacol compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Tetrachloroguaiacol-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the fate of chlorinated compounds in the environment.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated compounds in the body.
Mécanisme D'action
Tetrachloroguaiacol-13C6 exerts its effects through various mechanisms:
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism.
Enzyme Inhibition: It inhibits enzymes involved in xenobiotic metabolism, such as glutathione S-transferase and guaiacol peroxidase.
Dechlorination: It undergoes dechlorination through nucleophilic substitution, where chlorine atoms are replaced by other nucleophiles.
Comparaison Avec Des Composés Similaires
Tetrachloroguaiacol-13C6 is compared with other chlorinated guaiacols:
4,5,6-Trichloroguaiacol: Similar in structure but with one less chlorine atom. It exhibits similar oxidative and substitution reactions but with different reactivity.
4,6-Dichloroguaiacol: Contains two chlorine atoms and is less reactive compared to this compound.
This compound is unique due to its isotopic labeling, which allows for precise tracing and analysis in various scientific studies.
Propriétés
Formule moléculaire |
C7H4Cl4O2 |
|---|---|
Poids moléculaire |
267.9 g/mol |
Nom IUPAC |
3,4,5,6-tetrachloro-2-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
Clé InChI |
YZZVKLJKDFFSFL-WBJZHHNVSA-N |
SMILES isomérique |
CO[13C]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O |
SMILES canonique |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
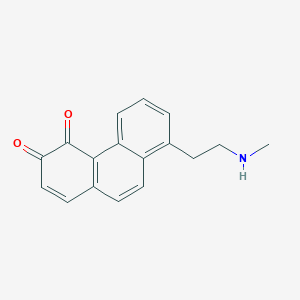
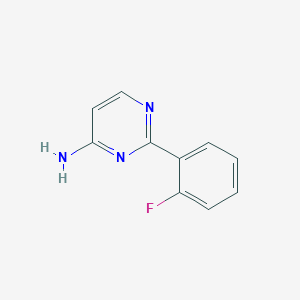
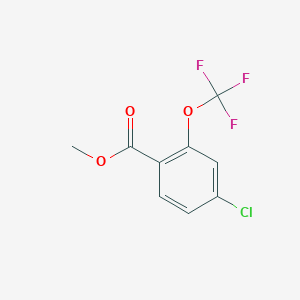
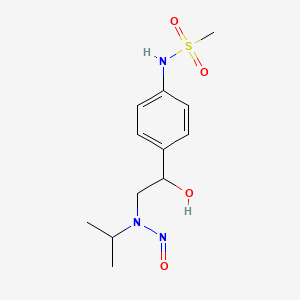
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
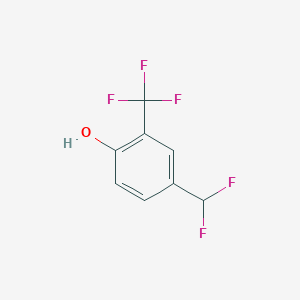
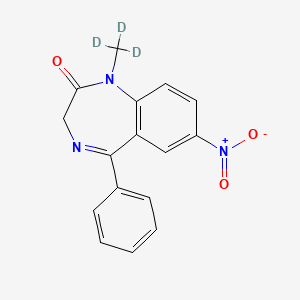
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
